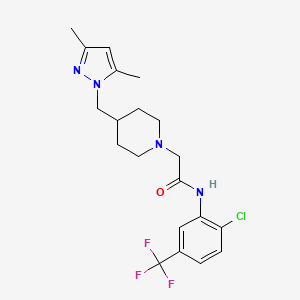

![molecular formula C20H17ClN4 B2620408 N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890611-39-9](/img/structure/B2620408.png)

N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

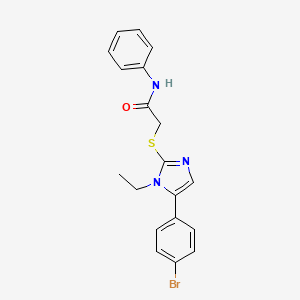

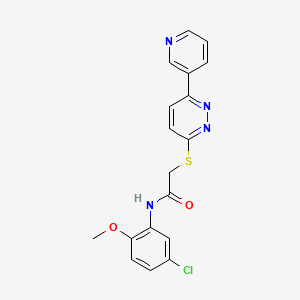

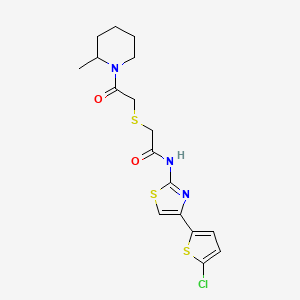

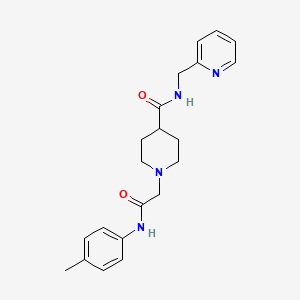

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a reaction involving 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . The reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles in good yields .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the 1H NMR spectrum of a related compound showed signals corresponding to various types of protons, including aromatic protons and methyl protons .Chemical Reactions Analysis

The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . The reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles in good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the melting point, IR spectrum, 1H NMR spectrum, 13C NMR spectrum, and mass spectrum of a related compound were reported .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

The synthesis of this compound has been explored due to its potential antiviral properties. Specifically, derivatives of N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine have shown activity against the tobacco mosaic virus (TMV) . Further investigations into its mechanism of action and efficacy against other viruses could be valuable.

Antileishmanial and Antimalarial Effects

Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. While the specific application of our compound in this context requires further study, its pyrazole moiety suggests potential in combating parasitic diseases .

Anti-Tubercular Activity

Considering the urgent need for effective anti-tubercular agents, exploring the compound’s activity against Mycobacterium tuberculosis could be worthwhile. Designing derivatives based on its structure and evaluating their efficacy may contribute to tuberculosis therapy .

Herbicidal Properties

Sulfonamide derivatives, including our compound, have been investigated for potential agricultural applications. While specific herbicidal effects remain to be explored, this avenue could lead to novel solutions for weed control .

Antifungal Properties

Although not directly demonstrated for our compound, sulfonamide derivatives have been reported to possess antifungal properties. Investigating its potential as an antifungal agent could be relevant for agricultural or medical applications .

Other Biological Activities

1,3,4-Thiadiazoles, like our compound, have often displayed interesting bioactivities beyond the mentioned fields. These include anticonvulsant, antibacterial, and other therapeutic effects. Further research could uncover additional applications .

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell proliferation .

Mode of Action

Compounds with similar structures have been found to inhibit cdk2, a type of cdk, which could lead to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

It can be inferred from similar compounds that they may affect pathways related to cell proliferation, given their potential inhibitory effects on cdks .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for similar compounds .

Result of Action

Similar compounds have shown significant inhibitory activity, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4/c1-13-3-5-15(6-4-13)18-12-22-25-19(11-14(2)23-20(18)25)24-17-9-7-16(21)8-10-17/h3-12,24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBFLSRSPIKBRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2620325.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2620330.png)

![N-(furan-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2620338.png)

![6-Amino-7-(benzenesulfonyl)-5-(1,3-benzodioxol-5-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2620345.png)

![N,N-diethyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2620346.png)

![tert-butyl 3-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]indole-1-carboxylate](/img/structure/B2620347.png)